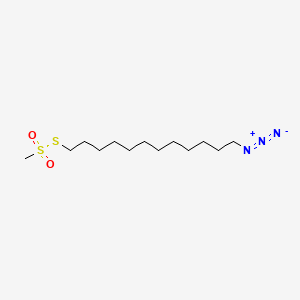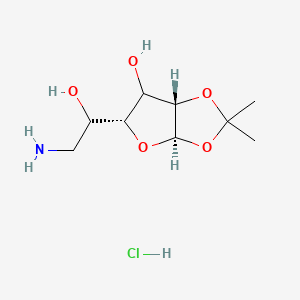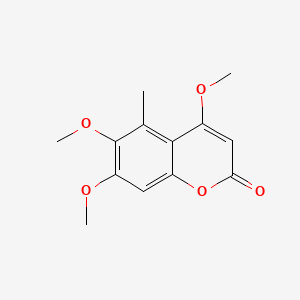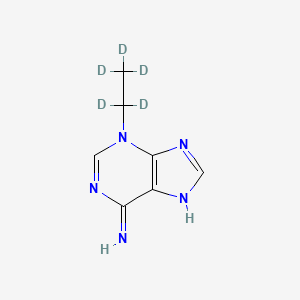
12-Azidododecylmethanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Azidododecylmethanethiosulfonate is a chemical compound with the molecular formula C13H27N3O2S2 and a molecular weight of 321.5 g/mol . It is known for its unique structure, which includes an azido group (-N3) and a methanethiosulfonate group (-S(O)2CH3). This compound is often used in various chemical and biological research applications due to its reactivity and functional properties.
Applications De Recherche Scientifique
12-Azidododecylmethanethiosulfonate is used in various scientific research applications, including:
Biology: It is employed in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.
Medicine: The compound is used in drug discovery and development, particularly in the synthesis of bioactive molecules.
Orientations Futures
While specific future directions for 12-Azidododecylmethanethiosulfonate are not mentioned in the sources I found, azides are a topic of ongoing research due to their utility in chemical synthesis and bioconjugation . Future research may focus on developing safer and more efficient methods for synthesizing and using azides, as well as exploring new applications for these versatile reagents.
Mécanisme D'action
Target of Action
12-Azidododecylmethanethiosulfonate is a chemical compound that reacts rapidly and specifically with thiols to form mixed disulfides . Thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the structural integrity of proteins.
Mode of Action
The compound’s mode of action is based on its ability to react with thiols. This reaction results in the formation of mixed disulfides, altering the chemical structure and function of the target molecules . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Azidododecylmethanethiosulfonate typically involves the reaction of 12-bromododecane with sodium azide to form 12-azidododecane. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
12-Azidododecylmethanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, methanesulfonyl chloride, triethylamine.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azido-12-methylsulfonylsulfanyldodecane
- Methanesulfonothioic Acid S-(12-Azidododecyl) Ester
Uniqueness
12-Azidododecylmethanethiosulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions. The presence of both an azido group and a methanethiosulfonate group allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry .
Propriétés
IUPAC Name |
1-azido-12-methylsulfonylsulfanyldodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S2/c1-20(17,18)19-13-11-9-7-5-3-2-4-6-8-10-12-15-16-14/h2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBVKJTDVAERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724360 |
Source


|
| Record name | S-(12-Azidododecyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215670-42-0 |
Source


|
| Record name | S-(12-Azidododecyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

